molecular formula C23H32N2O2S B3910021 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol

2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol

Cat. No. B3910021
M. Wt: 400.6 g/mol
InChI Key: IDSPXTPRHQLSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. In

Scientific Research Applications

2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to inhibit the growth of tumor cells in vitro and in vivo. In Alzheimer's disease research, 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to improve cognitive function in animal models. In depression research, 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to have antidepressant effects in animal models.

Mechanism of Action

The exact mechanism of action of 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to modulate various signaling pathways in cells. 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and survival. 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects in cells and animals. In cancer research, 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to induce apoptosis (programmed cell death) in tumor cells. In Alzheimer's disease research, 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to reduce amyloid-beta (Aβ) accumulation in the brain. In depression research, 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments is its relatively low toxicity. 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to have low cytotoxicity in various cell lines, and it has been well-tolerated in animal studies. However, one limitation of 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol research. One direction is to further investigate its potential therapeutic uses in cancer, Alzheimer's disease, and depression. Another direction is to explore its mechanism of action in more detail, including its interactions with various signaling pathways and cellular targets. Additionally, future research could focus on developing more efficient synthesis methods for 2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol and improving its solubility in water to facilitate its use in experimental settings.

properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-18-14-20(6-9-23(18)27-2)16-25-12-11-24(17-21(25)10-13-26)15-19-4-7-22(28-3)8-5-19/h4-9,14,21,26H,10-13,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSPXTPRHQLSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(4-Methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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